(S)-3-Hydroxy-3-phenylpropionic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-hydroxy-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOLELPCNDVZKZ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101289084 | |
| Record name | (S)-3-Hydroxy-3-phenylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101289084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36567-72-3 | |
| Record name | (S)-3-Hydroxy-3-phenylpropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36567-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-3-Hydroxy-3-phenylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101289084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-Hydroxy-3-phenylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for S 3 Hydroxy 3 Phenylpropionic Acid
Chemo-Enzymatic and Biocatalytic Synthesis Approaches
Chemo-enzymatic and biocatalytic methods leverage the inherent stereoselectivity of enzymes to achieve the synthesis of optically pure compounds. These strategies often involve the kinetic resolution of a racemic mixture, where an enzyme selectively acts on one enantiomer, allowing for the separation of both enantiomers. In the context of (S)-3-hydroxy-3-phenylpropionic acid, the enzymatic resolution of racemic (R,S)-3-hydroxy-3-phenylpropionate derivatives is a widely explored and effective strategy.
Enzymatic Resolution of Racemic (R,S)-3-Hydroxy-3-phenylpropionate Derivatives
The enzymatic resolution of racemic esters of 3-hydroxy-3-phenylpropionic acid is a cornerstone of its biocatalytic synthesis. This process typically employs hydrolases, such as lipases and proteases, which can selectively catalyze the hydrolysis or transesterification of one enantiomer in a racemic mixture. This selectivity results in the formation of an enantioenriched acid or a new ester, alongside the unreacted, and now enantioenriched, starting ester. The efficiency of this resolution is determined by the enzyme's enantioselectivity (E value), conversion rate, and the enantiomeric excess (e.e.) of the products.
Lipases are a class of enzymes that have been extensively utilized for the kinetic resolution of racemic esters due to their broad substrate specificity, high stability in organic solvents, and commercial availability. Both hydrolysis and transesterification reactions catalyzed by lipases have been successfully applied to the preparation of this compound.
Pseudomonas cepacia lipase (B570770) (PCL), also known as lipase from Burkholderia cepacia, has demonstrated exceptional efficacy in the kinetic resolution of ethyl (R,S)-3-hydroxy-3-phenylpropanoate. scielo.brnih.govresearchgate.net Research has shown that PCL exhibits a strong preference for the (S)-enantiomer in hydrolysis reactions.
In one study, the hydrolysis of racemic ethyl 3-hydroxy-3-phenylpropanoate using PCL in a phosphate (B84403) buffer at pH 8 achieved a 50% conversion. scielo.br This resulted in the recovery of the unreacted (R)-ester with an enantiomeric excess greater than 98%, while the produced (S)-acid exhibited an e.e. of 93%. scielo.br The high enantioselectivity of PCL makes it a superior choice for this transformation compared to other hydrolases. scielo.br Further optimization in a biphasic medium of isooctane (B107328) and an aqueous buffer at pH 6 has also been explored to enhance enantioselectivity. researchgate.net
| Enzyme | Substrate | Conversion (%) | Product | Product e.e. (%) | Remaining Substrate | Remaining Substrate e.e. (%) |
|---|---|---|---|---|---|---|
| PCL | (R,S)-ethyl 3-hydroxy-3-phenylpropanoate | 50 | (S)-3-hydroxy-3-phenylpropanoic acid | 93 | (R)-ethyl 3-hydroxy-3-phenylpropanoate | >98 |
Candida rugosa lipase (CRL) has also been investigated for the resolution of ethyl (R,S)-3-hydroxy-3-phenylpropanoate. However, studies indicate that CRL generally exhibits lower enantioselectivity for this particular substrate compared to PCL. scielo.brresearchgate.net In comparative studies, the hydrolysis of the racemic ester using CRL resulted in a significantly longer reaction time and poor enantioselectivity. scielo.br While CRL is a versatile biocatalyst with numerous applications, for the specific task of resolving ethyl 3-hydroxy-3-phenylpropanoate, it has been found to be less effective than PCL. scielo.brnih.gov
| Enzyme | Substrate | Reaction Time | Enantioselectivity |
|---|---|---|---|
| CRL | (R,S)-ethyl 3-hydroxy-3-phenylpropanoate | Extended | Low |
Porcine Pancreas Lipase (PPL) is another biocatalyst that has been successfully employed for the enantioselective preparation of this compound from its racemic ethyl ester. researchgate.net Research has focused on optimizing reaction conditions such as temperature and pH to maximize the conversion and enantiomeric excess.
An optimal temperature of 35°C and a pH of 7.5 in a 0.1 mol/L phosphate buffer solution were identified as the best conditions for the resolution of (R,S)-ethyl 3-hydroxy-3-phenylpropanoate by PPL. researchgate.net Under these conditions, PPL effectively catalyzes the hydrolysis of the (S)-ester, providing a practical chemo-enzymatic route to the desired chiral β-hydroxy acid. researchgate.net
| Enzyme | Substrate | Optimal Temperature (°C) | Optimal pH | Medium |
|---|---|---|---|---|
| PPL | (R,S)-ethyl 3-hydroxy-3-phenylpropanoate | 35 | 7.5 | 0.1 mol/L Phosphate Buffer |
Burkholderia cepacia lipase (BCL), which is synonymous with Pseudomonas cepacia lipase (PCL), has been extensively documented for its high efficiency in resolving ethyl 3-hydroxy-3-phenylpropanoate, as detailed in section 2.1.1.1.1. scielo.brnih.govresearchgate.net
Aspergillus oryzae protease (AOP) has also been explored as a biocatalyst for the hydrolysis of ethyl (R,S)-3-hydroxy-3-phenylpropanoate. scielo.brresearchgate.net Comparative studies have shown that AOP can provide a significant enhancement in the enantiomeric excess of both the recovered ester and the produced acid when compared to some other enzymes like Pig Liver Esterase (PLE). scielo.br Although not as highly selective as PCL for this specific substrate, AOP still presents a viable enzymatic option for the resolution process. scielo.brresearchgate.net
| Enzyme | Conversion (%) | (S)-Acid e.e. (%) | (R)-Ester e.e. (%) |
|---|---|---|---|
| PCL | 50 | 93 | >98 |
| AOP | 48 | 52 | 44 |
Dynamic Kinetic Resolution Methodologies
Dynamic kinetic resolution (DKR) represents a significant advancement in asymmetric synthesis, enabling the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. wikipedia.orgprinceton.edu This is achieved by coupling a kinetic resolution process with in situ racemization of the less reactive enantiomer. princeton.edu In the context of producing this compound, DKR is often applied to the resolution of its corresponding esters. This typically involves a chemoenzymatic approach, where an enzyme selectively acylates or hydrolyzes one enantiomer, while a metal catalyst facilitates the rapid racemization of the remaining enantiomer. rsc.orgmdpi.com
Ruthenium complexes are frequently employed as racemization catalysts in these systems due to their high efficiency. wikipedia.orgmdpi.comrsc.org For instance, a combination of a ruthenium catalyst and a lipase can be used for the dynamic kinetic resolution of racemic alcohols. wikipedia.orgmdpi.com The lipase, such as Candida antarctica lipase B (CALB), selectively acylates the (R)-enantiomer, while the ruthenium complex continuously racemizes the remaining (S)-enantiomer, allowing for a high yield of the desired (R)-acetate. mdpi.com A similar strategy can be applied to the synthesis of this compound derivatives. The efficiency of the DKR process is critically dependent on the compatibility of the enzyme and the metal catalyst, as well as the reaction conditions. rsc.org
A notable protocol for the enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids involves an irreversible enzymatic esterification with orthoesters, combined with metal-catalyzed racemization. rsc.org This method has been shown to produce both (R) and (S) enantiomers of ethyl 3-hydroxy-3-(4-nitrophenyl)propanoate with a high yield of 89% at 40 °C. rsc.org The choice of enzyme, organic co-solvent, and metal catalyst all significantly influence the conversion and enantioselectivity of the reaction. rsc.org
Optimization of Biocatalytic Reaction Parameters for Enhanced Enantioselectivity and Conversion
The efficiency of biocatalytic resolutions is highly dependent on various reaction parameters. Optimizing these parameters is crucial for maximizing both the enantioselectivity and the conversion rate. Key factors that are often fine-tuned include pH, temperature, substrate concentration, and the nature of the solvent. researchgate.netchimia.chresearchgate.netnih.gov
The pH of the reaction medium can significantly impact the activity and stability of the enzyme. nih.gov For lipases, which are commonly used in the resolution of 3-hydroxy-3-phenylpropionic acid esters, the optimal pH can vary. While some lipases exhibit optimal activity at neutral pH, others may perform better in slightly acidic or alkaline conditions. researchgate.netresearchgate.net For example, free lipase from Candida cylindracea has an optimum pH close to neutrality, whereas immobilized forms can have optima in the alkaline range (pH 9.0 to 11.0). researchgate.net
Temperature is another critical parameter. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation and reduced stability. nih.govnih.gov The optimal temperature for a given lipase can also be influenced by immobilization. For instance, a free lipase might have an optimal temperature of 55°C, while its immobilized counterpart could be more active and stable at a lower temperature, such as 37°C or 45°C. researchgate.net It has been observed that for some lipases, a decrease in temperature can enhance enantioselectivity, albeit at the cost of a longer reaction time. almacgroup.com
Substrate concentration also plays a vital role. High substrate concentrations can lead to substrate inhibition, which can negatively affect the enzyme's activity. mtak.hu Therefore, it is essential to determine the optimal substrate concentration that balances a high reaction rate with minimal inhibition. researchgate.net The activity of lipase has been shown to increase with substrate concentration up to a certain point (e.g., 150 mM for olive oil hydrolysis), after which the activity may plateau or decrease. researchgate.net
The choice of solvent is also a key consideration, as it can influence both enzyme activity and enantioselectivity. chimia.ch Organic solvents are often used to dissolve the substrates and facilitate the reaction. The polarity and nature of the solvent can affect the conformation of the enzyme and its interaction with the substrate. chimia.ch
The following table summarizes the effect of various parameters on the activity of a lipase, illustrating the importance of optimization for biocatalytic processes.
| Parameter | Condition | Relative Activity (%) |
| pH | 6.0 | 100 |
| 7.0 | ~80 | |
| 8.0 | ~60 | |
| 9.0 | ~40 | |
| 10.0 | ~20 | |
| Temperature (°C) | 30 | ~70 |
| 40 | ~90 | |
| 50 | 100 | |
| 60 | ~85 | |
| 70 | ~60 | |
| Substrate Concentration (mM) | 50 | ~60 |
| 100 | ~85 | |
| 150 | 100 | |
| 200 | ~95 | |
| 250 | ~90 |
This table is illustrative and compiled from general findings on lipase optimization; specific values can vary significantly depending on the enzyme and substrate.
Enzyme Immobilization and Reusability Studies in Biocatalysis
Enzyme immobilization is a key strategy to enhance the stability and reusability of biocatalysts, making biocatalytic processes more economically viable and sustainable. nih.govfao.orgresearchgate.netnih.govresearchgate.net Immobilization involves confining the enzyme to a solid support material, which can facilitate its separation from the reaction mixture and allow for its repeated use. nih.govresearchgate.net Various immobilization techniques have been developed, including adsorption, covalent bonding, entrapment, and cross-linking. nih.govresearchgate.net
For the synthesis of this compound, lipases are often immobilized on various supports. For instance, lipase from Pseudomonas fluorescens has been immobilized on modified silica (B1680970) nanoparticles for the kinetic resolution of a racemic mixture of 3-hydroxy-3-phenylpropanonitrile. nih.govnih.gov Immobilization has been shown to increase the enzyme's stability at varying temperatures. nih.gov While the native enzyme may lose significant activity at elevated temperatures (e.g., 70°C), immobilized enzymes can retain over 90% of their relative activity under the same conditions. nih.gov
The reusability of an immobilized enzyme is a critical factor for its industrial application. Studies have shown that immobilized enzymes can be reused for multiple reaction cycles with minimal loss of activity. For example, immobilized E. coli cells containing a nitrilase were reused for up to 30 batches, and 70% of the enzyme activity was retained after 74 batches. fao.orgresearchgate.net In another study, an immobilized lipase preparation was efficiently reused in ten cycles for the O-acylation of a racemic alcohol. researchgate.net The operational stability of an immobilized enzyme can be influenced by the immobilization method and the support material. nih.gov
The following table provides a comparative overview of the reusability of an immobilized enzyme over several cycles.
| Cycle Number | Relative Activity (%) |
| 1 | 100 |
| 2 | 95 |
| 3 | 91 |
| 4 | 86 |
| 5 | 82 |
| 6 | 78 |
| 7 | 73 |
| 8 | 68 |
| 9 | 64 |
| 10 | 60 |
This table is a generalized representation of reusability data and specific performance can vary.
Asymmetric Bioreduction of 3-Oxo-3-phenylpropionate (B1241230) Precursors
An alternative and highly effective strategy for the synthesis of this compound is the asymmetric bioreduction of a prochiral ketone precursor, such as ethyl 3-oxo-3-phenylpropionate (ethyl benzoylacetate). nih.govresearchgate.net This approach utilizes oxidoreductase enzymes, particularly alcohol dehydrogenases (ADHs), which can stereoselectively reduce the ketone to the corresponding (S)-alcohol. nih.govwikipedia.org
Microbial Transformation Systems (e.g., Saccharomyces cerevisiae)
Whole-cell biocatalysts, such as the yeast Saccharomyces cerevisiae (baker's yeast), are frequently used for the asymmetric reduction of ketones. mtak.huresearchgate.net These microorganisms contain a variety of dehydrogenases and the necessary cofactors (e.g., NADH or NADPH) and cofactor regeneration systems, making them a convenient and cost-effective option. mtak.huwikipedia.org
In a continuous process for the preparation of (S)-3-hydroxy-3-phenylpropionate, Saccharomyces cerevisiae CGMCC No. 2266 was used to reduce 3-oxo-3-phenylpropionic acid ethyl ester in a membrane reactor. researchgate.net This system achieved a high enantiomeric excess of over 99.5% for the (S)-product. researchgate.net The continuous reduction process was shown to significantly improve the catalytic efficiency of the microbial cells and increase the reactor capacity compared to a batch process. researchgate.net The use of whole cells can sometimes lead to the formation of byproducts due to the presence of multiple enzymes in the cell. nih.gov
Alcohol Dehydrogenase (ADH) Catalysis and Rational Enzyme Design
Isolated alcohol dehydrogenases (ADHs) offer a more controlled approach to asymmetric reduction, as they can be used without the interference of other cellular enzymes. wikipedia.orgorganic-chemistry.org ADHs are a group of enzymes that catalyze the interconversion between alcohols and aldehydes or ketones, utilizing the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH). wikipedia.org Many ADHs exhibit high enantioselectivity, making them valuable tools for the synthesis of chiral alcohols. nih.gov
For example, (S)-1-phenylethanol dehydrogenase (PEDH) from the denitrifying bacterium Aromatoleum aromaticum has been used for the asymmetric reduction of various prochiral ketones and β-keto esters to produce enantiopure secondary alcohols. nih.gov The high enantioselectivity of this enzyme is attributed to the specific interactions and binding energies within the enzyme-substrate complex. nih.gov
Rational enzyme design and directed evolution are powerful techniques used to improve the properties of ADHs, such as their activity, stability, and stereoselectivity. By introducing specific mutations into the enzyme's active site, it is possible to alter its substrate specificity and enhance its performance for a particular reaction.
Strategies for Cofactor Regeneration in Bioreduction Processes
A major challenge in the use of isolated dehydrogenases is the high cost of the nicotinamide cofactors (NADH or NADPH), which are required in stoichiometric amounts. acs.orgnih.gov To overcome this limitation, various in situ cofactor regeneration systems have been developed. organic-chemistry.orgacs.orgnih.gov These systems continuously regenerate the reduced cofactor from its oxidized form, allowing for the use of only catalytic amounts of the expensive cofactor.
One common strategy is the substrate-coupled approach , where a second, inexpensive alcohol, such as isopropanol, is added to the reaction mixture. nih.govnih.gov The same ADH that reduces the target ketone also oxidizes the sacrificial alcohol, thereby regenerating the NADH. nih.gov This method is simple as it only requires a single enzyme.
Another approach is the enzyme-coupled system , which utilizes a second enzyme and a corresponding substrate to regenerate the cofactor. organic-chemistry.orgresearchgate.net A widely used system for NADH regeneration is the formate (B1220265) dehydrogenase (FDH)-catalyzed oxidation of formate to carbon dioxide. organic-chemistry.orgnih.gov For NADPH regeneration, glucose dehydrogenase (GDH) and glucose-6-phosphate dehydrogenase (G6PDH) are commonly employed. acs.orgnih.gov
A photoenzymatic NADH regeneration system has also been developed, which uses light as a driving force. nih.gov This system combines a photocatalyst with an enzyme like putidaredoxin reductase to selectively reduce NAD⁺ to the active 1,4-NADH. nih.gov
The following table lists some common cofactor regeneration systems.
| Regeneration System | Enzyme(s) | Substrate(s) | Cofactor |
| Substrate-coupled | Alcohol Dehydrogenase (ADH) | Isopropanol | NADH/NADPH |
| Enzyme-coupled | Formate Dehydrogenase (FDH) | Formate | NADH |
| Enzyme-coupled | Glucose Dehydrogenase (GDH) | Glucose | NADH/NADPH |
| Enzyme-coupled | Glucose-6-Phosphate Dehydrogenase (G6PDH) | Glucose-6-phosphate | NADPH |
| Photoenzymatic | Putidaredoxin Reductase (PDR) / Photocatalyst | Sacrificial electron donor | NADH |
Asymmetric Organic Synthesis Methodologies
Alongside biocatalytic methods, several asymmetric organic synthesis strategies have been developed. These routes employ chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of the reaction, leading to the desired enantiomer.
The asymmetric aldol (B89426) reaction is a powerful tool for carbon-carbon bond formation that can establish a β-hydroxy carbonyl moiety with high stereocontrol. The synthesis of this compound via this method would conceptually involve the reaction of an acetate (B1210297) enolate equivalent with benzaldehyde (B42025) in the presence of a chiral catalyst. While various routes exist for synthesizing α-unsubstituted β-hydroxy acids, this direct catalytic asymmetric approach remains a subject of continued development. benthamscience.com
The use of naturally occurring chiral molecules, such as amino acids, as starting materials is a common strategy in asymmetric synthesis. The conversion of L-phenylalanine to a chiral hydroxy acid is well-documented; however, this pathway typically yields (S)-2-hydroxy-3-phenylpropionic acid. ed.govresearchgate.net This transformation proceeds through diazotization of the amino group, followed by a double SN2 reaction mechanism that results in a net retention of configuration at the α-carbon. researchgate.net A synthetic route to convert L-phenylalanine into the isomeric this compound is not a commonly reported or straightforward pathway.
Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. The Evans asymmetric aldol reaction, using chiral oxazolidinone auxiliaries, is a classic and effective example of this strategy. nih.gov
In a representative application of this methodology for a similar target, an N-acetyloxazolidinone is enolized and reacted with an aldehyde. nih.gov For instance, the titanium enolate of (R)-N-acetyloxazolidinone can be reacted with an aldehyde like 3-phenylpropanal. nih.gov This reaction produces two diastereomeric products which can be separated by chromatography. The desired diastereomer is then treated to cleave the chiral auxiliary (e.g., with lithium hydroxide (B78521) and hydrogen peroxide), affording the optically pure β-hydroxy acid. nih.gov This general and reliable strategy is applicable to the synthesis of a wide range of chiral β-hydroxy acids.
The most direct and widely employed chemical strategy for synthesizing this compound is the enantioselective reduction of a prochiral β-keto acid or its ester, such as ethyl 3-oxo-3-phenylpropanoate. This can be achieved using either biocatalysts, as previously discussed, or chiral metal catalysts.
Transition metal complexes featuring chiral ligands have proven highly effective for the asymmetric hydrogenation of β-keto esters. Both iridium and ruthenium-based catalysts have been developed for this purpose. Chiral iridium catalysts bearing spiro pyridine-aminophosphine (spiroPAP) ligands have demonstrated excellent performance, achieving high enantioselectivity and extremely high turnover numbers (TONs). thieme-connect.com Another class of effective catalysts involves iridium complexed with chiral ferrocenyl P,N,N-ligands, which can hydrogenate a range of β-keto esters with up to 95% ee under optimized conditions. rsc.orgresearchgate.net
Ruthenium-based systems, pioneered by Noyori, are also widely used. dicp.ac.cn A heterogeneous catalyst, consisting of a Ruthenium(II)-BINAP complex supported on a porous organic polymer, has been developed. This system shows high activity and excellent enantioselectivity, with the significant advantage of being recyclable for multiple reaction cycles. sioc-journal.cn
Table 3: Selected Catalytic Systems for Asymmetric Reduction of Ethyl 3-oxo-3-phenylpropanoate
| Catalyst System | Type | Key Features | Achieved ee | Source |
| S. cerevisiae / K. lactis | Whole-Cell Biocatalyst | Mild conditions, cofactor regeneration | >99% | researchgate.netresearchgate.net |
| Ir-SpiroPAP | Homogeneous (Chemical) | Extremely high Turnover Numbers (TONs) | Excellent | thieme-connect.com |
| Ir-Ferrocenyl P,N,N | Homogeneous (Chemical) | Broad substrate scope | up to 95% | rsc.orgresearchgate.net |
| Ru/POP-BINAP | Heterogeneous (Chemical) | Recyclable catalyst | Excellent | sioc-journal.cn |
Stereodivergent Synthesis Approaches for Isomeric Forms
Stereodivergent synthesis provides access to any desired stereoisomer of a product from a common starting material, a crucial capability for pharmacological studies and process development. For 3-hydroxy-3-phenylpropionic acid, this involves strategies that can be tuned to produce either the (S)- or the (R)-enantiomer.
One prominent approach is the asymmetric reduction of the precursor ketone, ethyl 3-oxo-3-phenylpropanoate. By selecting an appropriate biocatalyst, the reduction can be directed to either enantiomer. Alcohol dehydrogenases (ADHs) are particularly well-suited for this purpose. (S)-specific ADHs will reduce the ketone to the corresponding (S)-alcohol, while (R)-specific ADHs yield the (R)-alcohol. This catalyst-based control allows for the production of both enantiomers from the same prochiral substrate. For example, the asymmetric reduction of ethyl 3-phenyl-3-oxopropionate using the yeast Saccharomyces cerevisiae has been shown to produce ethyl (S)-3-hydroxy-3-phenylpropionate. researchgate.net Conversely, other microbial ADHs have been identified that exhibit (R)-selectivity for various ketones, demonstrating the feasibility of this divergent strategy. nih.gov
Another powerful stereodivergent method is the kinetic resolution of a racemic mixture of ethyl 3-hydroxy-3-phenylpropanoate. In this approach, an enzyme, typically a lipase, selectively catalyzes the reaction of one enantiomer, leaving the other unreacted. For instance, lipase-catalyzed hydrolysis of racemic ethyl 3-hydroxy-3-phenylpropanoate can be used to produce this compound while leaving behind unreacted (R)-ethyl 3-hydroxy-3-phenylpropanoate. scielo.br The separated ester can then be hydrolyzed chemically to yield the (R)-acid. This method effectively separates the racemic mixture into its constituent enantiomers. researchgate.net The choice of enzyme and reaction conditions is critical for achieving high enantiomeric excess (e.e.) for both the product and the unreacted substrate.
| Strategy | Principle | Key Reagent/Catalyst | Products Obtained |
|---|---|---|---|
| Asymmetric Reduction | Stereoselective reduction of a prochiral ketone precursor. | (S)- or (R)-selective Alcohol Dehydrogenases (ADHs). | (S)- or (R)-3-hydroxy-3-phenylpropionic acid ester. |
| Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer in a racemic mixture. | Lipases (e.g., Pseudomonas cepacia, Candida rugosa). | (S)-acid and unreacted (R)-ester (or vice-versa). |
Applications of Organometallic Reactions in Stereoselective Synthesis
Organometallic reactions offer a powerful toolkit for the stereoselective formation of carbon-carbon bonds, a key step in the synthesis of chiral molecules like this compound. The core of this approach lies in the asymmetric addition of a nucleophile to a carbonyl group, where stereocontrol is exerted by a chiral ligand attached to the metal center.
A relevant strategy is the asymmetric aldol reaction. This can be achieved by reacting a metal enolate of an acetate equivalent with benzaldehyde. For example, a lithium or zinc enolate can be made chiral by the addition of a chiral ligand. The resulting organometallic complex then delivers the acetate nucleophile to one face of the benzaldehyde, leading to the formation of the desired (S)-enantiomer with high selectivity.
Another significant application is the catalytic asymmetric addition of organozinc reagents to aldehydes. While often used to create benzylic alcohols, the methodology can be adapted for the synthesis of β-hydroxy acids. For instance, the addition of a zinc reagent derived from an acetic acid synthon to benzaldehyde, catalyzed by a chiral amino alcohol or a BINOL-derived ligand, can proceed with high enantioselectivity. The choice of ligand is paramount in determining the facial selectivity of the addition to the aldehyde, thereby controlling the absolute stereochemistry of the resulting secondary alcohol center.
These organometallic methods provide a purely chemical route to the desired chiral product, complementing the biocatalytic approaches. The development of new ligands and catalysts continues to improve the efficiency and selectivity of these transformations, making them increasingly viable for large-scale synthesis.
Innovation in Synthetic Route Design
Modern synthetic chemistry emphasizes process efficiency, sustainability, and elegance. For this compound, this has led to the development of innovative routes that telescope multiple reaction steps into single-pot operations, often by combining the strengths of chemical and biological catalysts.
Development of Multi-Step and Multi-Enzymatic Cascade Procedures
Multi-enzyme cascades mimic nature's biosynthetic pathways by combining several enzymatic steps in a single reactor. This one-pot approach avoids the isolation of intermediates, which reduces waste, shortens reaction times, and can overcome unfavorable thermodynamic equilibria. sciepublish.com
A notable example is the synthesis of chiral β-hydroxy amides using a two-enzyme cascade involving an alcohol dehydrogenase (ADH) and a nitrile hydratase (NHase). tandfonline.comtandfonline.com In this system, a β-ketonitrile is first asymmetrically reduced by an (S)-selective ADH to form a chiral β-hydroxynitrile. This intermediate is then hydrated in situ by the NHase to yield the final (S)-β-hydroxy amide. tandfonline.comtandfonline.com This strategy can be adapted for the synthesis of the target acid by replacing the nitrile hydratase step with a subsequent chemical or enzymatic hydrolysis of the nitrile group. Such a cascade, starting from benzoylacetonitrile, could achieve high conversion (>99%) and enantiomeric excess (>99%). tandfonline.com
More complex systems involving three or more enzymes have also been developed for the synthesis of related chiral β-hydroxy acids. ewadirect.com For instance, a cascade involving a ketone reductase (KRED), an epoxide hydrolase (EH), and a carboxylic acid ligase (CAL) has been constructed to produce (R)-β-hydroxy acids. ewadirect.com These sophisticated one-pot systems demonstrate the power of combining multiple biocatalysts to create highly efficient and selective routes to valuable chiral building blocks. ewadirect.com
| Starting Material | Enzyme 1 | Intermediate | Enzyme 2 | Final Product | Reported Conversion/e.e. |
|---|---|---|---|---|---|
| Benzoylacetonitrile | Alcohol Dehydrogenase (ADH) | (S)-3-hydroxy-3-phenylpropanenitrile | Nitrile Hydratase (NHase) | (S)-3-hydroxy-3-phenylpropanamide | >99% / >99% e.e. tandfonline.comtandfonline.com |
Integration of Chemo-Enzymatic Strategies for Efficient Synthesis
Chemo-enzymatic strategies combine the best of both worlds: the power and versatility of traditional chemical synthesis with the unparalleled selectivity of biocatalysis. A common and effective chemo-enzymatic route to this compound begins with the chemical synthesis of racemic ethyl 3-hydroxy-3-phenylpropanoate. researchgate.net This racemic ester is then subjected to enzymatic kinetic resolution.
In this resolution step, a lipase is used to selectively hydrolyze one of the enantiomers. For example, Porcine pancreas lipase (PPL) can be employed to hydrolyze the racemic ester. researchgate.net The enzyme preferentially acts on the (S)-ester, converting it to this compound, while leaving the (R)-ester largely unreacted. The resulting acid and the unreacted ester can then be separated. This method provides a practical route to the desired (S)-acid. researchgate.net Studies have optimized conditions such as temperature, pH, and solvent to maximize both the conversion and the enantiomeric excess of the product. An optimal temperature of 35 °C and a pH of 7.5 have been identified for the resolution using PPL. researchgate.net
Other enzymes, such as the lipase from Pseudomonas cepacia (PCL), have proven even more effective. In the hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate, PCL can achieve 50% conversion, yielding the remaining (R)-ester with over 98% e.e. and the desired (S)-acid with 93% e.e. scielo.brscielo.br This high degree of selectivity makes chemo-enzymatic resolution a highly attractive and efficient strategy for producing enantiomerically pure this compound.
| Enzyme | Conversion (%) | Product | Enantiomeric Excess (e.e.) (%) | Reference |
|---|---|---|---|---|
| Pseudomonas cepacia Lipase (PCL) | 50 | This compound | 93 | scielo.brscielo.br |
| (R)-ethyl 3-hydroxy-3-phenylpropanoate | >98 | |||
| Porcine Pancreas Lipase (PPL) | N/A | This compound | High | researchgate.net |
Advanced Applications of S 3 Hydroxy 3 Phenylpropionic Acid in Organic Synthesis
Chiral Building Block in Complex Organic Molecule Construction
(S)-3-Hydroxy-3-phenylpropionic acid is a valuable chiral building block in the field of organic synthesis. Its structure incorporates two key functional groups—a hydroxyl group and a carboxylic acid—as well as a stereogenic center at the C3 position. This specific arrangement makes it a versatile precursor for creating complex, optically pure molecules. The defined stereochemistry of the hydroxyl group is crucial, as it allows for the controlled introduction of new stereocenters, a fundamental requirement in the synthesis of pharmaceuticals and other biologically active compounds where specific enantiomers are often responsible for the desired therapeutic effects.
Precursor for Optically Pure Pharmaceutical Intermediates
The primary application of this compound in advanced organic synthesis is its role as a progenitor for optically pure pharmaceutical intermediates. researchgate.netresearchgate.net Its inherent chirality is transferred through synthetic sequences to produce key fragments of complex drug molecules, thereby avoiding the need for costly and often inefficient chiral resolution steps at later stages of the manufacturing process.
This compound and its ester derivatives are critical starting materials for the synthesis of several widely used antidepressants. google.com Specifically, its ethyl ester, (S)-ethyl 3-hydroxy-3-phenylpropionate, serves as a key intermediate in the production of (R)-Tomoxetine and both enantiomers of Fluoxetine (B1211875). researchgate.net
The synthesis of these active pharmaceutical ingredients (APIs) leverages the chiral center of the starting material to establish the required stereochemistry in the final product. For example, a chemoenzymatic route can be employed to produce the (S)-enantiomer of the hydroxy acid with high purity, which is then carried forward. researchgate.net The general synthetic strategy involves the transformation of the carboxylic acid and hydroxyl groups into the amine and ether functionalities present in the target drug molecules.
| Target Drug | Precursor | Key Synthetic Transformations |
| Tomoxetine Hydrochloride | (S)-ethyl 3-hydroxy-3-phenylpropionate | 1. Amidation with methylamine. 2. Reduction of the amide to form the corresponding amine. 3. Etherification (e.g., Mitsunobu reaction) with an appropriate phenol. 4. Salt formation with HCl. |
| Fluoxetine Hydrochloride | (S)-ethyl 3-hydroxy-3-phenylpropionate | 1. Conversion to N-methyl-3-hydroxy-3-phenylpropylamine. 2. Etherification with 1-chloro-4-(trifluoromethyl)benzene. 3. Salt formation with HCl. google.com |
Statins are a class of drugs that inhibit the enzyme HMG-CoA reductase, playing a crucial role in lowering cholesterol levels. mdpi.com The synthesis of these complex molecules often relies on chiral building blocks to construct the dihydroxyheptanoic acid side chain characteristic of this class. researchgate.netnih.gov However, a review of the scientific literature did not yield specific examples or established synthetic routes where this compound is used as a direct precursor for the synthesis of statins.
Enlitazone is a member of the thiazolidinedione class of compounds, which have been investigated for their effectiveness as hypoglycemic agents. The synthesis of such molecules requires precise control of their chemical structure. Despite the utility of this compound as a chiral building block, a thorough search of relevant chemical literature and patents did not reveal its use as a precursor in the synthesis of Enlitazone or related hypoglycemic agents.
This compound serves as a precursor for the synthesis of non-proteinogenic β-amino acids, which are important components of various pharmaceuticals and peptidomimetics. The hydroxyl group at the C3 position can be converted into an amino group with retention or inversion of stereochemistry, depending on the chosen synthetic route.
A key transformation is the conversion of this compound to (S)-3-amino-3-phenylpropionic acid. This β-amino acid is a valuable chiral intermediate in its own right. For instance, it is a documented starting material for the synthesis of Dapoxetine. google.com The synthesis involves a reduction of the carboxylic acid to an alcohol, followed by N-alkylation and subsequent etherification steps. google.com
Beyond its role in producing established antidepressants, this compound is a versatile starting material for other biologically active molecules. Its derivative, (S)-3-amino-3-phenylpropionic acid, is a direct precursor in a multi-step synthesis of Dapoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI) used for the treatment of premature ejaculation. google.comwikipedia.org
The synthesis of Dapoxetine from this amino acid precursor highlights the utility of the original chiral scaffold in generating complex pharmaceutical agents. google.com Additionally, the parent compound, 3-Hydroxy-3-phenylpropionic acid, has been studied for its own biological properties, with research indicating potential antioxidant and anti-inflammatory effects.
| Target Compound | Precursor | Key Synthetic Steps |
| Dapoxetine Hydrochloride | (S)-3-amino-3-phenylpropionic acid | 1. Reduction: The carboxylic acid is reduced to a primary alcohol to form (S)-3-amino-3-phenylpropanol. google.com 2. N-methylation: The primary amine is converted to a tertiary amine ((S)-3-dimethylamino-3-phenylpropanol) using reagents like formic acid and formaldehyde (B43269) (Eschweiler-Clarke reaction). google.com 3. Etherification: The hydroxyl group is reacted with 1-fluoronaphthalene (B124137) under basic conditions to form the naphthyl ether. google.com 4. Salt Formation: The final compound is treated with hydrogen chloride to yield Dapoxetine Hydrochloride. google.com |
Construction of Chiral Scaffolds and Functionalized Derivatives
This compound serves as a valuable chiral building block in organic synthesis for the construction of more complex molecular architectures. Its inherent stereochemistry and functional groups—a hydroxyl and a carboxylic acid—provide versatile handles for modification, enabling the synthesis of a wide array of functionalized derivatives and chiral scaffolds. These derivatives are instrumental in various fields, particularly in medicinal chemistry for the development of bioactive molecules.
Synthesis of Modified and Substituted Derivatives
The chemical structure of this compound allows for targeted modifications to produce derivatives with tailored properties. A significant application of this scaffold is in the synthesis of 3-amino-2-hydroxy-3-phenylpropanoic acid derivatives. This transformation introduces a crucial amino group, creating a 3-amino-2-hydroxy acyl scaffold that is a key structural unit in many biologically active compounds. tandfonline.comtandfonline.com
The synthesis of these derivatives often involves multi-step processes. For instance, coupling reactions can be employed to attach various substituted organic aromatic amines to the core structure. Subsequent deprotection steps, such as the cleavage of a Boc (tert-butyloxycarbonyl) group, can then reveal the final amine functionality. tandfonline.com This synthetic flexibility allows for the creation of a library of compounds where different substituents can be systematically introduced to probe structure-activity relationships.
Design and Synthesis of Enzyme Inhibitors (e.g., Aminopeptidase N/CD13 Inhibitors)
A prominent application of derivatives from this compound is in the design and synthesis of enzyme inhibitors. The 3-amino-2-hydroxy acyl scaffold derived from this acid is particularly effective for targeting metalloenzymes. tandfonline.com This is because the hydroxyl and carbonyl groups can act as a zinc-binding group (ZBG), chelating the essential zinc ion (Zn²⁺) in the active site of these enzymes and thereby inhibiting their function. tandfonline.comtandfonline.com
Aminopeptidase N (APN/CD13) is a zinc-dependent metallopeptidase that is overexpressed in tumor cells and plays a critical role in tumor invasion, metastasis, and angiogenesis. tandfonline.comnih.gov Consequently, designing inhibitors for APN is a significant strategy in the discovery of anti-cancer agents. tandfonline.comtandfonline.com The well-known APN inhibitor, Bestatin, features a similar 3-amino-2-hydroxy acyl core structure. tandfonline.comnih.gov
Researchers have successfully designed and synthesized novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as potent APN inhibitors. tandfonline.com In these designs, the phenyl group of the scaffold can insert into the S1 pocket of the enzyme's active site, while the free amino group interacts with other key residues, such as Glu350. tandfonline.comtandfonline.com By attaching different peptide or organic moieties to this core scaffold, new inhibitors with improved potency and selectivity can be developed.
In vitro enzymatic inhibition assays against APN from porcine kidney have demonstrated the effectiveness of these synthetic derivatives. Several compounds have shown significant inhibitory activity, with some even surpassing the potency of the natural inhibitor Bestatin. tandfonline.com For example, a derivative identified as compound 7e in one study exhibited the most potent inhibitory activity against APN, with an IC₅₀ value of 1.26 µM, which was superior to that of Bestatin (IC₅₀ = 2.55 µM) in the same study. tandfonline.comtandfonline.com
Table 1: Inhibitory Activities of Selected this compound Derivatives against Aminopeptidase N (APN)
| Compound | APN IC₅₀ (µM) | Reference Compound | APN IC₅₀ (µM) |
| 7e | 1.26 ± 0.01 | Bestatin | 2.55 ± 0.11 |
Data sourced from in vitro enzymatic inhibition assays on APN from porcine kidney. tandfonline.com
Mechanistic and Theoretical Investigations of S 3 Hydroxy 3 Phenylpropionic Acid Transformations
Elucidation of Reaction Mechanisms and Stereochemical Outcomes
The primary mechanism for producing enantiomerically pure (S)-3-Hydroxy-3-phenylpropionic acid is through the enzymatic kinetic resolution of its racemic esters, such as ethyl 3-hydroxy-3-phenylpropanoate. This transformation is typically achieved via hydrolysis catalyzed by lipases, which selectively convert one enantiomer of the ester into the corresponding carboxylic acid, leaving the other enantiomer of the ester largely unreacted.
The stereochemical outcome is dictated by the enzyme's preference. For instance, lipases such as Pseudomonas cepacia lipase (B570770) (PCL) preferentially hydrolyze the (S)-enantiomer of the ethyl ester. doaj.orgscielo.br This results in a mixture containing the desired this compound and the unreacted (R)-ethyl 3-hydroxy-3-phenylpropanoate. At approximately 50% conversion, this method can yield the (S)-acid with high enantiomeric excess (e.e.). doaj.orgscielo.br
An alternative mechanism involves the asymmetric reduction of a prochiral precursor, ethyl 3-oxo-3-phenylpropionate (B1241230). Whole-cell biocatalysts, such as Saccharomyces cerevisiae, can reduce the ketone group to a hydroxyl group with high stereoselectivity. researchgate.net This reaction mechanism produces (S)-3-hydroxy-3-phenylpropionate directly with an enantiomeric excess often exceeding 99.5%. researchgate.net
Table 1: Stereochemical Outcomes in Biocatalytic Transformations This table summarizes the results from different biocatalytic methods for producing this compound or its ester.
| Biocatalytic Method | Enzyme/Organism | Substrate | (S)-Product | Enantiomeric Excess (e.e.) of (S)-Product | Unreacted (R)-Ester e.e. | Conversion |
|---|---|---|---|---|---|---|
| Enzymatic Hydrolysis | Pseudomonas cepacia Lipase (PCL) | (R,S)-ethyl 3-hydroxy-3-phenylpropanoate | This compound | 93% | 98% | ~50% |
| Asymmetric Reduction | Saccharomyces cerevisiae CGMCC No.2266 | ethyl 3-oxo-3-phenylpropionate | (S)-ethyl 3-hydroxy-3-phenylpropionate | >99.5% | N/A | Not specified |
Enzyme Active Site Modeling and Substrate Recognition Studies
Understanding how enzymes achieve their high stereoselectivity relies on modeling their active sites and studying substrate recognition. For lipases that hydrolyze ethyl 3-hydroxy-3-phenylpropanoate, the active site contains a catalytic triad, typically composed of serine, histidine, and aspartic or glutamic acid residues. mdpi.com The hydrolysis mechanism proceeds via the formation of a tetrahedral intermediate, and the enzyme's three-dimensional structure creates a chiral environment that preferentially accommodates one enantiomer over the other.
Substrate recognition is governed by specific molecular interactions between the substrate and amino acid residues in the active site. These interactions include:
Hydrogen Bonding: The hydroxyl and carbonyl groups of the substrate can form hydrogen bonds with residues in the active site.
Hydrophobic Interactions: The phenyl group of the substrate fits into a hydrophobic pocket within the enzyme. mdpi.com
Steric Constraints: The spatial arrangement of the active site imposes steric limitations. Studies have shown that introducing bulkier groups at the C-3 position of the substrate can decrease the enzyme's selectivity, indicating that the active site has a precisely defined volume to optimally bind the phenyl group. scielo.br
This "induced-fit" model, where the active site may undergo conformational changes upon substrate binding to achieve optimal orientation for catalysis, is crucial for explaining the high degree of specificity observed. nih.gov
Computational Studies in Biocatalysis (e.g., Molecular Dynamics Simulation)
Computational methods, particularly molecular dynamics (MD) simulations, provide atomic-level insights into the dynamic behavior of enzymes during biocatalysis. MD simulations are used to model the enzyme and its substrate over time, revealing crucial information about the system's stability and mechanics. nih.govbohrium.com
For lipases involved in the resolution of 3-hydroxy-3-phenylpropanoate, MD simulations can be used to:
Investigate Conformational Stability: Simulations at different temperatures and in various solvents can predict how environmental conditions affect the enzyme's structural integrity and function. nih.govresearchgate.net
Analyze Active Site Dynamics: MD can track the movement of key amino acid residues within the active site, showing how the enzyme accommodates the substrate.
Model Lid Movement: Many lipases feature a flexible "lid" domain that covers the active site. MD simulations can model the opening and closing of this lid, a critical step for substrate binding and product release. bohrium.com
Assess Enzyme-Substrate Binding: By simulating the enzyme-substrate complex, researchers can analyze the stability of the binding and identify the key interactions that anchor the substrate in the correct orientation for catalysis. mdpi.com
These simulations provide a dynamic picture that complements the static information from crystal structures, helping to explain the enzyme's catalytic efficiency and stereoselectivity.
Application of Quantum Mechanical/Molecular Mechanical (QM/MM) Methods in Reactivity Pattern Analysis
To accurately model the chemical bond-breaking and bond-forming events of an enzymatic reaction, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are employed. biomolmd.org This approach treats the chemically active region—the substrate and the key active site residues—with high-accuracy quantum mechanics, while the rest of the protein and solvent are modeled using more computationally efficient molecular mechanics. biomolmd.org
In the context of the lipase-catalyzed hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate, QM/MM methods can be used to:
Map the Reaction Pathway: QM/MM simulations can calculate the potential energy surface of the reaction, identifying the transition states and intermediates for both the acylation and deacylation steps.
Determine Activation Energies: By locating the transition states, the energy barriers (activation energies) for the reaction can be calculated, providing a quantitative measure of the enzyme's catalytic power.
Analyze Transition State Stabilization: A key application is to decompose the interaction energy between the substrate and the enzyme. This analysis reveals which specific amino acid residues contribute to catalysis by stabilizing the transition state through electrostatic interactions, hydrogen bonding, or other forces. iu.educhemrxiv.org
By applying QM/MM methods, researchers can gain a fundamental understanding of the electronic and structural factors that govern the reactivity and stereoselectivity of the biocatalytic transformation.
Kinetic Modeling of Biocatalytic Reaction Processes
Kinetic modeling is essential for quantifying the performance of a biocatalytic process and for its optimization and scale-up. By fitting experimental data to mathematical models, key kinetic parameters can be determined that describe the reaction rates under different conditions.
For the continuous production of (S)-3-hydroxy-3-phenylpropionate via asymmetric reduction with Saccharomyces cerevisiae, a kinetic model was developed to describe the process. researchgate.net The model accounts for substrate concentration, biomass concentration, and product formation over time. The experimental data was used to determine the kinetic constants for the continuous reduction process. researchgate.net
Table 2: Kinetic Constants for Continuous Asymmetric Reduction This table presents the kinetic parameters for the continuous production of (S)-3-hydroxy-3-phenylpropionate using Saccharomyces cerevisiae in a membrane reactor. researchgate.net
| Kinetic Parameter | Symbol | Value | Unit |
|---|---|---|---|
| Maximum reaction rate | rm | 3.00 × 10-3 | mol/L/h |
| Catalytic rate constant | kcat | 3.49 × 10-4 | mol/L/h |
| Michaelis-Menten constant | k1 | 3.09 × 10-2 | mol/L |
| Substrate inhibition constant | k2 | 5.00 × 10-7 | mol/L |
Analytical Methodologies for Stereochemical Characterization of S 3 Hydroxy 3 Phenylpropionic Acid
Determination of Enantiomeric Excess (e.e.)
Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in greater amounts than the other. heraldopenaccess.us The determination of e.e. is critical in asymmetric synthesis and for pharmaceutical compounds where enantiomers may have different pharmacological activities. heraldopenaccess.us Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the most common and accurate methods for this purpose. heraldopenaccess.usnih.gov
Chiral High-Performance Liquid Chromatography (HPLC): This is a preferred method for separating the enantiomers of (S)-3-Hydroxy-3-phenylpropionic acid. The technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used for the separation of chiral arylpropionic acids. nih.govresearchgate.net The enantiomers are then quantified using a standard detector, such as a UV detector. heraldopenaccess.us
Interactive Table: Example Chiral HPLC Method for Arylpropionic Acid Enantiomers
| Parameter | Condition |
|---|---|
| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/2-Propanol/Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25°C |
| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomer peaks |
Note: This table represents a typical starting point for method development based on common practices for this class of compounds. nih.govresearchgate.net
Chiral Gas Chromatography (GC): For GC analysis, the carboxylic acid group of 3-Hydroxy-3-phenylpropionic acid typically requires derivatization to increase its volatility. Following derivatization, the sample is analyzed on a column with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. mit.edu The two enantiomers will exhibit different retention times, and the peak areas are used to calculate the enantiomeric excess. mit.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: NMR can also be used to determine e.e. heraldopenaccess.us In a standard NMR spectrum, enantiomers are indistinguishable. mit.edu However, the addition of a chiral shift reagent, such as a lanthanide complex like Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), forms temporary diastereomeric complexes with the enantiomers. mit.edulibretexts.orgrsc.org These diastereomeric complexes have different magnetic environments, causing separate signals for the (R)- and (S)-enantiomers in the NMR spectrum. The integration of these distinct signals allows for the quantification of the e.e. researchgate.net
Absolute Configuration Determination Techniques
Determining the absolute three-dimensional arrangement of atoms at the chiral center is essential. While enantiomeric excess quantifies purity, it does not assign the (R) or (S) configuration.
Single-Crystal X-ray Crystallography: This is the most definitive and unambiguous method for determining the absolute configuration of a chiral molecule. researchgate.netspringernature.com The technique requires a suitable single crystal of the enantiomerically pure compound, often as a salt with a heavy atom to facilitate the determination. researchgate.neted.ac.uk The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of atomic positions in three-dimensional space, providing incontrovertible proof of the absolute stereochemistry. ed.ac.uknih.gov
Vibrational Circular Dichroism (VCD): VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. mdpi.comrsc.org It is particularly useful for determining the absolute configuration of molecules in solution. researchgate.net The experimental VCD spectrum is compared to a theoretical spectrum generated through quantum chemical calculations (e.g., Density Functional Theory, DFT). A good match between the experimental and the calculated spectrum for a specific enantiomer (e.g., the 'S' form) allows for a confident assignment of the absolute configuration. mdpi.comresearchgate.net
Advanced Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, IR)
Standard spectroscopic methods are used to confirm the chemical structure and identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. For this compound, specific signals corresponding to the phenyl ring protons, the methine proton (CH-OH), and the diastereotopic methylene (B1212753) protons (CH₂) next to the carboxylic acid would be observed. upb.roresearchgate.net
Interactive Table: Predicted NMR Spectral Data for 3-Hydroxy-3-phenylpropanoic Acid
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | ~7.2-7.4 | Multiplet | Phenyl Protons (5H) |
| ~5.1 | Triplet/Doublet of Doublets | Methine Proton (CH-OH) | |
| ~2.7 | Multiplet/Doublet of Doublets | Methylene Protons (CH₂) | |
| ¹³C NMR | ~175 | Singlet | Carbonyl Carbon (C=O) |
| ~142 | Singlet | Phenyl Carbon (C-ipso) | |
| ~126-129 | Singlet | Phenyl Carbons (CH) | |
| ~70 | Singlet | Methine Carbon (CH-OH) |
Note: These are predicted or typical chemical shifts. Actual values can vary based on solvent and other experimental conditions. hmdb.ca
Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Under electron ionization (EI), 3-Hydroxy-3-phenylpropionic acid would show a molecular ion peak [M]⁺ corresponding to its molecular weight (166.17 g/mol ). nih.gov Common fragmentation pathways would involve the loss of water (H₂O), the carboxyl group (COOH), or cleavage of the C-C bonds in the propionic acid chain. nist.govresearchgate.net Analysis is often performed on derivatized samples, such as the trimethylsilyl (B98337) (TMS) derivative, to improve thermal stability and volatility for GC-MS analysis. nist.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 3-Hydroxy-3-phenylpropionic acid is characterized by a broad absorption band for the hydroxyl (-OH) group of the alcohol and carboxylic acid (around 3400-2500 cm⁻¹), a sharp peak for the carbonyl (C=O) group of the carboxylic acid (around 1700 cm⁻¹), and peaks corresponding to the C-H bonds of the aromatic ring. nih.gov
Interactive Table: Key IR Absorption Bands for 3-Hydroxy-3-phenylpropanoic Acid
| Wavenumber (cm⁻¹) | Functional Group | Description |
|---|---|---|
| 3400 - 2500 | O-H Stretch | Broad signal from alcohol and carboxylic acid |
| 3100 - 3000 | C-H Stretch | Aromatic |
| ~1700 | C=O Stretch | Carbonyl of carboxylic acid |
Source: Data compiled from spectral databases. nih.gov
Polarimetry for Optical Purity Assessment
Polarimetry is a classical technique used to measure the extent to which a chiral compound rotates the plane of polarized light. youtube.com The measured rotation is known as the observed rotation (α). The specific rotation, [α], is a characteristic physical property of a chiral compound and is calculated from the observed rotation using the following equation:
[α] = α / (c × l)
where:
α is the observed rotation in degrees.
c is the concentration of the sample in g/mL.
l is the path length of the polarimeter cell in decimeters (dm).
The temperature and the wavelength of the light used (typically the sodium D-line, 589 nm) are also specified. youtube.com
The optical purity of a sample of this compound can be determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer (the literature value).
Optical Purity (%) = ([α]ₘₑₐₛᵤᵣₑₔ / [α]ₘₐₓ) × 100
For an enantiomerically pure sample, the optical purity is 100%, and the enantiomeric excess (e.e.) is considered to be equivalent. heraldopenaccess.us This method is highly dependent on having an accurate reference value for the specific rotation of the pure (S)-enantiomer and is sensitive to experimental conditions such as solvent, temperature, and concentration.
Biosynthetic Pathways and Metabolic Roles of 3 Hydroxy 3 Phenylpropanoic Acid
Role as an Intermediate in Benzoic Acid and Salicylic (B10762653) Acid Biosynthesis
(S)-3-Hydroxy-3-phenylpropionic acid is a pivotal intermediate in the biosynthesis of benzoic acid and salicylic acid. These compounds are integral to plant defense mechanisms and are synthesized from the primary metabolic precursor, L-phenylalanine, via the phenylpropanoid pathway. The conversion of trans-cinnamic acid, a downstream product of phenylalanine, to benzoic acid involves the shortening of its C3 side chain by two carbon units. This process is primarily achieved through a β-oxidative pathway, which mirrors the catabolism of fatty acids. pnas.orgnih.gov
The core steps of the β-oxidative pathway for benzoic acid biosynthesis are as follows:
Cinnamic acid is activated to cinnamoyl-CoA .
Cinnamoyl-CoA is then hydrated to form 3-hydroxy-3-phenylpropanoyl-CoA .
This intermediate is oxidized to 3-oxo-3-phenylpropanoyl-CoA .
Finally, a thiolytic cleavage yields benzoyl-CoA , which is then converted to benzoic acid. nih.gov
This compound is the de-esterified form of the second intermediate in this pathway, 3-hydroxy-3-phenylpropanoyl-CoA.
Two primary mechanisms have been proposed for the shortening of the cinnamic acid side chain in plants: a CoA-dependent β-oxidative pathway and a CoA-independent non-oxidative pathway. pnas.org The β-oxidative pathway, as detailed above, involves a series of four enzymatic reactions analogous to fatty acid degradation. nih.govnih.gov The non-oxidative pathway, conversely, is proposed to proceed through the hydration of cinnamic acid to 3-hydroxy-3-phenylpropionic acid, followed by a retro-aldol cleavage to yield benzaldehyde (B42025), which is then oxidized to benzoic acid.
Research has provided compelling evidence favoring the β-oxidative pathway as the primary route for benzoic and salicylic acid biosynthesis in several plant species. In petunia (Petunia hybrida), enzymes responsible for the initial and final steps of the β-oxidative pathway have been characterized, and a bifunctional cinnamoyl-CoA hydratase-dehydrogenase has been identified, which catalyzes the intermediate steps. nih.gov Furthermore, studies in cucumber (Cucumis sativus) and Nicotiana attenuata have demonstrated that while 3-hydroxy-3-phenylpropanoic acid is incorporated into benzoic and salicylic acids, benzaldehyde is not, suggesting that the non-oxidative pathway is not the major route in these plants.
| Pathway | Key Intermediates | Cofactor Dependence | Evidence |
| β-Oxidative | Cinnamoyl-CoA, 3-Hydroxy-3-phenylpropanoyl-CoA, 3-Oxo-3-phenylpropanoyl-CoA, Benzoyl-CoA | CoA, ATP, NAD+ | Characterization of pathway enzymes in Petunia hybrida; Isotope labeling studies in Cucumis sativus and Nicotiana attenuata. nih.gov |
| Non-Oxidative | 3-Hydroxy-3-phenylpropionic acid, Benzaldehyde | Independent of CoA in some proposed routes | Not supported as the primary pathway for benzoic and salicylic acid biosynthesis in studied species. |
The primary metabolic precursor for the biosynthesis of this compound and subsequent phenylpropanoid compounds is the amino acid L-phenylalanine . pnas.org Phenylalanine is first converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Cinnamic acid then enters the β-oxidative pathway, leading to the formation of 3-hydroxy-3-phenylpropanoyl-CoA, the direct precursor to this compound.
Studies in various plant systems have confirmed this metabolic sequence. For instance, in petunia flowers, which are rich in benzenoid volatiles derived from benzoic acid, the entire β-oxidative pathway, starting from cinnamic acid, has been elucidated. nih.gov Similarly, research on cucumber and Nicotiana attenuata has shown that phenylalanine is the primary metabolic precursor for both benzoic and salicylic acids, with 3-hydroxy-3-phenylpropanoic acid acting as a key intermediate.
Characterization as an Endogenous Metabolite
This compound has been identified as an endogenous metabolite in various biological systems. Its presence is not limited to its role as a transient intermediate in plant biosynthetic pathways. For example, it has been detected in human urine, where it is considered a product of gut microbiota metabolism. hmdb.ca The human metabolome database (HMDB) lists 3-Hydroxy-3-phenylpropanoic acid, indicating its recognition as a metabolite in human systems.
In plants, its endogenous nature is underscored by its direct involvement in the biosynthesis of essential compounds like benzoic and salicylic acid. While its concentration may be low due to its rapid turnover as a metabolic intermediate, its consistent presence and functional role confirm its status as an endogenous plant metabolite.
Metabolism of Related Compounds (e.g., Glucosinolates, Phenylalanine)
The metabolism of this compound is intricately linked to the broader network of phenylpropanoid metabolism, which originates from phenylalanine . As previously established, phenylalanine is the foundational precursor for the entire pathway leading to the formation of this compound.
There is also evidence of metabolic crosstalk between the phenylpropanoid and glucosinolate biosynthetic pathways. nih.gov Glucosinolates are sulfur- and nitrogen-containing secondary metabolites, and their biosynthesis also utilizes amino acid precursors, including phenylalanine for the formation of aromatic glucosinolates. While a direct metabolic pathway from glucosinolates to this compound has not been explicitly detailed, the shared precursor pool and regulatory networks suggest a coordinated metabolism. For instance, in Arabidopsis thaliana, genetic evidence indicates that the accumulation of intermediates in the glucosinolate pathway can impact phenylpropanoid production. nih.gov This crosstalk implies that the flux through the phenylpropanoid pathway, and thus the synthesis of intermediates like this compound, can be influenced by the metabolic status of the glucosinolate pathway.
Utilization of Stable Isotope Labeling for Biosynthesis Pathway Elucidation
Stable isotope labeling has been an indispensable tool for elucidating the biosynthetic pathway of this compound and related compounds. By feeding plants with isotopically labeled precursors, researchers can trace the metabolic fate of these precursors and identify the resulting products.
A key study in this area involved the synthesis of stable-isotope-labeled (2H6, 18O) 3-hydroxy-3-phenylpropanoic acid. When administered to cucumber (Cucumis sativus) and Nicotiana attenuata, the labeled compound was incorporated into both benzoic acid and salicylic acid, confirming its role as an intermediate. nih.gov In contrast, labeled benzaldehyde was not incorporated, providing strong evidence against the non-oxidative pathway in these species. nih.gov
In another approach, stable isotope labeling with [13C6]-phenylalanine has been used in Arabidopsis thaliana to identify the entire suite of metabolites derived from phenylalanine, referred to as the Phe-derived metabolome. nih.gov This technique allows for the comprehensive mapping of the phenylpropanoid pathway and the identification of novel intermediates and end products. The rapid turnover of pathway intermediates, such as p-coumaric acid, is evident from the extensive labeling observed in these experiments. nih.gov
| Labeled Precursor | Plant System | Key Findings |
| (2H6, 18O) 3-hydroxy-3-phenylpropanoic acid | Cucumis sativus, Nicotiana attenuata | Confirmed its role as an intermediate in benzoic and salicylic acid biosynthesis. Ruled out benzaldehyde as a major intermediate. nih.gov |
| [13C6]-Phenylalanine | Arabidopsis thaliana | Enabled the identification of the Phe-derived metabolome, confirming the metabolic flux from phenylalanine to various phenylpropanoids. nih.gov |
Future Research Directions and Emerging Trends in S 3 Hydroxy 3 Phenylpropionic Acid Research
Development of More Sustainable and Green Chemistry Approaches for Synthesis
The chemical industry's shift towards sustainability has spurred research into greener methods for synthesizing chiral compounds like (S)-3-Hydroxy-3-phenylpropionic acid. A primary focus is the replacement of traditional chemical routes, which can require harsh conditions, with more environmentally friendly biocatalytic processes. tandfonline.comnih.govnih.gov Biocatalysis, utilizing enzymes or whole-cell systems, offers significant advantages, including high efficiency and the use of eco-friendly reactants. researchgate.net
Enzymatic reactions are typically performed in aqueous solutions under mild temperatures and pressures, reducing energy consumption and avoiding the use of hazardous organic solvents. pharmasalmanac.comnih.gov The synthesis of the compound's precursor, ethyl (S)-3-hydroxy-3-phenylpropionate, from ethyl benzoyl acetate (B1210297) using alcohol dehydrogenase is highlighted as a green method. nih.gov Furthermore, research into producing related platform chemicals, such as 3-hydroxypropionic acid (3-HP), from renewable feedstocks like glycerol and lignocellulose is gaining traction, paving the way for future bio-based production of its derivatives. researchgate.netmdpi.com These approaches align with the principles of green chemistry by minimizing waste and utilizing renewable resources. rsc.org
Expanding the Scope and Efficiency of Biocatalytic Applications
Biocatalysis has emerged as a powerful tool for producing chiral molecules due to the high stereo- and regioselectivity of enzymes. researchgate.netpharmasalmanac.comnih.gov For this compound and its esters, research is focused on discovering and optimizing enzymatic pathways to improve yield and enantiomeric purity.
Various enzymes are under investigation. Lipases, such as Porcine pancreas lipase (B570770) (PPL), have been used for the chemo-enzymatic preparation of the S-isomer from a racemic mixture of its ethyl ester. researchgate.net Studies have optimized reaction conditions like temperature and pH to enhance conversion rates and enantiomeric excess. researchgate.net Similarly, esterase from Klebsiella oxytoca has been used for the hydrolytic resolution of the racemic ethyl ester. researchgate.net
A significant advancement is the use of alcohol dehydrogenases for the asymmetric synthesis of the chiral intermediate, ethyl (S)-3-hydroxy-3-phenylpropionate. nih.gov By co-expressing an engineered alcohol dehydrogenase with a glucose dehydrogenase for cofactor regeneration, researchers have achieved high conversion (94%) and excellent enantiomeric excess (99%) at a high substrate load. nih.gov Future work aims to expand the library of available enzymes and improve their stability and reusability, often through immobilization techniques, to make these biocatalytic processes more economically viable for industrial-scale production. nih.govpharmasalmanac.com
Rational Enzyme Engineering for Enhanced Selectivity and Catalytic Activity
While naturally occurring enzymes offer significant advantages, their native forms are not always ideal for industrial applications. Rational enzyme engineering and directed evolution are being employed to tailor biocatalysts with improved properties for the synthesis of specific chiral compounds. nih.govnih.gov These protein engineering strategies aim to modify enzyme sequences to enhance catalytic efficiency, substrate specificity, and stereoselectivity. researchgate.netnais.net.cn
In a notable example, an alcohol dehydrogenase from Pedobacter chitinilyticus was rationally redesigned to create robust biocatalysts for preparing ethyl (S)-3-hydroxy-3-phenylpropionate. nih.gov Based on computational analysis, specific mutations were introduced to the enzyme's active site. The resulting mutant, Mu-S2, demonstrated significantly improved performance, enabling the efficient synthesis of the target molecule with high purity. nih.gov
This approach of creating bespoke enzymes is a major trend. By making targeted mutations, researchers can overcome the limitations of wild-type enzymes, such as restricted substrate scope or insufficient activity under industrial conditions. researchgate.net
| Enzyme Type | Engineering Strategy | Target Improvement | Application Example | Reference |
|---|---|---|---|---|
| Alcohol Dehydrogenase (PcSDR) | Rational Design | Activity and Selectivity | Synthesis of (S)-EHPP | nih.gov |
| Transaminase (Arthrobacter sp.) | Directed Evolution | Substrate Scope, Activity | Sitagliptin Synthesis | researchgate.net |
| Cytochrome P450 | Directed Evolution | Enantioselectivity, Turnover | Organosilane Amidation | acs.org |
| Aspartase (AspB) | Computational Redesign | Expanded Substrate Scope | Cross-addition to Unsaturated Acids | nais.net.cn |
This table provides examples of how different enzyme engineering strategies are applied to improve biocatalysts for the synthesis of various chiral molecules, including the precursor to this compound, ethyl (S)-3-hydroxy-3-phenylpropionate (EHPP).
Integration of Advanced Computational and Experimental Methodologies in Synthesis and Mechanistic Studies
The synergy between computational modeling and experimental work is accelerating the development of efficient synthetic routes. nih.gov Advanced computational tools like molecular dynamics (MD) simulations, quantum mechanics/molecular mechanics (QM/MM) calculations, and ligand docking are used to understand enzyme mechanisms and predict the effects of mutations. nais.net.cnnih.gov
For instance, the rational design of the alcohol dehydrogenase PcSDR was guided by MD simulation analysis. nih.gov These simulations provided insights into the enzyme's structure-function relationship, allowing researchers to identify key amino acid residues for mutation to improve the synthesis of ethyl (S)-3-hydroxy-3-phenylpropionate. nih.gov This integration allows for a more targeted and less labor-intensive approach compared to traditional trial-and-error methods. nais.net.cn
Mechanistic investigations also benefit from these integrated approaches. A study on the deracemization of ethyl 3-hydroxy-3-phenyl propanoate used deuterated substrates to uncover that the (R)-enantiomer undergoes enantioselective oxidation followed by an enantiospecific reduction to yield the desired (S)-enantiomer. researchgate.net Such detailed mechanistic understanding is crucial for optimizing reaction conditions and designing better catalysts.
Exploration of Novel Derivatization Pathways for Advanced Materials and Pharmaceutical Development
This compound is a valuable chiral precursor for more complex molecules. A significant area of future research involves exploring novel derivatization pathways to create new compounds for pharmaceutical and materials science applications.
It has been identified as a potential starting material for the synthesis of optically pure antidepressants, including tomoxetine and fluoxetine (B1211875). researchgate.net The broader class of aryl propionic acid derivatives is known for a wide range of pharmacological activities, including analgesic, anti-inflammatory, antibacterial, and anticancer properties. humanjournals.com
Q & A
Q. What are the common synthetic routes for (S)-3-hydroxy-3-phenylpropionic acid, and how do they differ in methodology?
Answer: The synthesis of this compound involves both chemical and biotechnological routes:
- Chemical synthesis : Hydrolysis of chiral secondary amides using nitrous anhydride in basic conditions (e.g., NaOH or KOH) can yield enantiomerically pure this compound. Reaction conditions such as temperature, catalyst choice, and solvent system critically influence enantiomeric purity .
- Biotechnological production : Microbial pathways (e.g., engineered Corynebacterium glutamicum) utilize malonyl-CoA as a precursor, leveraging metabolic engineering to enhance yield. This method avoids harsh reagents and aligns with green chemistry principles .
Q. What analytical techniques are recommended for verifying the purity and stereochemistry of this compound?
Answer:
- Chromatography : Chiral HPLC or GC with polar stationary phases (e.g., cyclodextrin-based columns) can resolve enantiomers .
- Spectroscopy : -NMR and -NMR confirm structural integrity, while circular dichroism (CD) validates optical activity .
- Mass spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy and detects impurities .
Q. How is this compound utilized in pharmacological research?
Answer: The compound serves as:
- A precursor for bioactive esters (e.g., ethyl 2-hydroxy-3-phenylpropanoate), synthesized via acid-catalyzed esterification with ethanol. These esters are studied for metabolic pathways and pharmacokinetics .
- A reference standard in drug discovery for anti-inflammatory or antimicrobial activity assays .
Advanced Research Questions
Q. What challenges arise in scaling up microbial production of this compound, and how can they be mitigated?
Answer: Key challenges include:
- Substrate toxicity : High glucose or glycerol concentrations inhibit microbial growth. Fed-batch fermentation with controlled substrate feeding optimizes yield .
- Pathway bottlenecks : Competing metabolic pathways (e.g., acetate formation) reduce efficiency. CRISPR/Cas9-mediated gene knockout of competing enzymes (e.g., acetate kinase) redirects flux toward 3-HP synthesis .
- Product recovery : Low extracellular solubility necessitates advanced separation techniques (e.g., electrodialysis or ion-exchange resins) .
Q. How can researchers resolve contradictions in reported enzymatic activity data for this compound biosynthesis?
Answer: Discrepancies often stem from:
- Enzyme source variability : Recombinant enzymes (e.g., from E. coli vs. S. cerevisiae) may exhibit differing kinetics. Standardized assays (e.g., fixed pH, temperature, and cofactor concentrations) improve reproducibility .
- Metabolomic interference : Endogenous metabolites in cell lysates can skew activity measurements. Use of purified enzymes and LC-MS-based metabolomics controls for background noise .
Q. What strategies optimize enantioselective synthesis of this compound via asymmetric catalysis?
Answer:
- Chiral ligands : BINAP or salen ligands in transition-metal catalysts (e.g., Ru or Rh) enhance stereochemical control during β-hydroxy acid formation .
- Solvent engineering : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving enantiomeric excess (ee) to >95% .
Q. How does this compound interact with metabolic pathways in microbial hosts?
Answer:
Q. What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential irritancy (analogous to related propionic acids) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., ethanol during esterification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
